molecular formula C11H9ClN2O B12959283 5-Chloro-2-methoxy-7-vinylquinoxaline

5-Chloro-2-methoxy-7-vinylquinoxaline

Cat. No.: B12959283
M. Wt: 220.65 g/mol
InChI Key: SVUXYSNAESLTFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-7-vinylquinoxaline is a quinoxaline derivative characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 4. Its substituents include a chlorine atom at position 5, a methoxy group at position 2, and a vinyl group at position 5. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its functional groups. The methoxy group enhances solubility in polar solvents, while the chlorine and vinyl groups contribute to reactivity in cross-coupling reactions or polymerization processes .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-7-ethenyl-2-methoxyquinoxaline

InChI

InChI=1S/C11H9ClN2O/c1-3-7-4-8(12)11-9(5-7)14-10(15-2)6-13-11/h3-6H,1H2,2H3

InChI Key

SVUXYSNAESLTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=CC(=CC2=N1)C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under mild conditions, using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including this compound, often employ green chemistry principles to minimize environmental impact. These methods focus on cost-effective and scalable processes, utilizing readily available starting materials and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-7-vinylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Chloro-2-methoxy-7-vinylquinoxaline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline derivatives exhibit diverse properties depending on substituent positions and functional groups. Below is a detailed comparison of 5-chloro-2-methoxy-7-vinylquinoxaline with similar compounds:

Substituent Position and Functional Group Effects

Compound A : 7-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
  • Key Differences :
    • Chlorine is at position 7 instead of 5.
    • A boronate ester replaces the vinyl group at position 5.
  • Implications: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures.
Compound B : 2-Chloro-7-methoxyquinoxaline
  • Key Differences :
    • Chlorine and methoxy groups are swapped (Cl at position 2, OMe at position 7).
    • Lacks the vinyl group.
  • The absence of vinyl limits applications in polymerization or further functionalization .
Compound C : 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline
  • Key Differences :
    • A nitro group replaces the vinyl at position 7.
    • A methoxy-substituted indole moiety is attached at position 2.
  • Implications :
    • The nitro group is strongly electron-withdrawing, making the compound more reactive toward nucleophilic substitution.
    • The indole moiety introduces hydrogen-bonding capabilities, which may enhance biological activity .

Physical and Chemical Properties

Property This compound Compound A Compound B Compound C
Molecular Weight (g/mol) 234.67 320.58 194.62 334.33
Key Functional Groups Cl, OMe, Vinyl Cl, OMe, Boronate Cl, OMe OMe, Nitro, Indole
Solubility Moderate in DCM, THF High in polar aprotic solvents Low in water, soluble in acetone Low in water, soluble in DMSO
Reactivity Vinyl enables polymerization Boronate enables coupling Limited to electrophilic substitution Nitro enables reduction

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